Cas no 2549031-87-8 (N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide)

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a specialized sulfonamide derivative featuring a 1,3,5-triazine core with methoxy substituents at the 4- and 6-positions. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for potential applications as a synthetic intermediate or bioactive molecule. The cyclopropanesulfonamide moiety enhances its stability and reactivity, while the piperidine-triazine linkage contributes to its conformational flexibility. Its well-defined molecular architecture makes it suitable for further derivatization in drug discovery or crop protection studies. The compound's purity and synthetic reproducibility are key advantages for researchers requiring precise chemical building blocks.
N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide structure
2549031-87-8 structure
Product Name:N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
CAS No:2549031-87-8
MF:C13H21N5O4S
MW:343.40194106102
CID:5313995
PubChem ID:154583323
Update Time:2025-10-28

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-piperidinyl]cyclopropanesulfonamide
    • F6752-2118
    • AKOS040723542
    • N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
    • 2549031-87-8
    • Inchi: 1S/C13H21N5O4S/c1-21-12-14-11(15-13(16-12)22-2)18-7-5-9(6-8-18)17-23(19,20)10-3-4-10/h9-10,17H,3-8H2,1-2H3
    • InChI Key: YUEURUBDISGYHA-UHFFFAOYSA-N
    • SMILES: S(C1CC1)(NC1CCN(C2N=C(N=C(N=2)OC)OC)CC1)(=O)=O

Computed Properties

  • Exact Mass: 343.13142534g/mol
  • Monoisotopic Mass: 343.13142534g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 475
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 115Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 542.9±60.0 °C(Predicted)
  • pka: 10.61±0.20(Predicted)

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide Pricemore >>

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Additional information on N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Recent Advances in the Study of N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide (CAS: 2549031-87-8)

In recent years, the compound N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide (CAS: 2549031-87-8) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique triazine and piperidine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following sections provide an in-depth analysis of the latest research findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.

The synthesis of N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and flow chemistry to achieve higher efficiency and scalability. The compound's structural features, including the cyclopropanesulfonamide moiety, have been identified as critical for its biological activity, particularly in binding to target proteins with high affinity and specificity.

Mechanistic studies have revealed that this compound acts as a potent inhibitor of specific enzymes involved in inflammatory pathways. For instance, it has been shown to selectively inhibit the activity of certain kinases that play a role in autoimmune diseases. Recent in vitro and in vivo studies have demonstrated its efficacy in reducing inflammation and tissue damage in animal models of rheumatoid arthritis and multiple sclerosis. These findings suggest that N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide could serve as a lead compound for the development of novel anti-inflammatory therapeutics.

In addition to its anti-inflammatory properties, this compound has also been investigated for its potential in oncology. Preliminary data indicate that it may inhibit the proliferation of certain cancer cell lines by interfering with key signaling pathways. Researchers are particularly interested in its ability to modulate the activity of proteins involved in cell cycle regulation and apoptosis. Ongoing studies are exploring its synergistic effects with existing chemotherapeutic agents, which could lead to more effective combination therapies.

Despite these promising findings, challenges remain in the development of N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide as a therapeutic agent. Issues such as pharmacokinetics, bioavailability, and potential off-target effects need to be addressed in future research. However, the compound's unique chemical structure and versatile biological activity make it a valuable candidate for further investigation. Continued efforts in medicinal chemistry and preclinical studies will be essential to fully realize its therapeutic potential.

In conclusion, N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide (CAS: 2549031-87-8) represents a promising avenue for drug discovery in the fields of inflammation and oncology. Its ability to selectively target key enzymes and signaling pathways highlights its potential as a multifunctional therapeutic agent. Future research should focus on optimizing its pharmacological properties and evaluating its safety and efficacy in clinical settings. This compound exemplifies the innovative approaches being pursued in chemical biology to address unmet medical needs.

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